molecular formula C25H33N3O4S B2823516 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 392240-82-3

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2823516
CAS No.: 392240-82-3
M. Wt: 471.62
InChI Key: OVFREMLYROGKDC-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a synthetic hybrid compound designed for advanced pharmaceutical and biological research. It combines a 1,3,4-thiadiazole core, known for its diverse biological activities, with an adamantane moiety and a 3,4,5-triethoxybenzamide group. This molecular architecture is of significant interest in medicinal chemistry, particularly for investigating new therapeutic agents. Compounds featuring the 1,3,4-thiadiazole scaffold have been extensively studied for their marked antitrypanosomal and antimicrobial activities . More recently, derivatives of this heterocycle have demonstrated promising anticancer properties, with research indicating mechanisms of action that include the inhibition of key enzymes like tyrosine kinase and the induction of apoptosis . Furthermore, the adamantane unit is a well-characterized pharmacophore with demonstrated antiviral activity against influenza and other viruses . The integration of these components into a single molecule makes this compound a compelling candidate for researchers exploring novel small-molecule inhibitors, particularly in oncology and virology. Its potential application extends to targeting enzyme pathways such as lipoxygenases (LOXs), which are implicated in tumor promotion, progression, and metastatic disease . This product is intended for use in in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care and conduct their own experiments to verify its suitability for specific research objectives.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-4-30-19-10-18(11-20(31-5-2)21(19)32-6-3)22(29)26-24-28-27-23(33-24)25-12-15-7-16(13-25)9-17(8-15)14-25/h10-11,15-17H,4-9,12-14H2,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFREMLYROGKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Adamantyl Group: The adamantyl group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiadiazole derivative.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole-adamantyl intermediate with 3,4,5-triethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide has shown promising results against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Studies have demonstrated that compounds containing the adamantane scaffold can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been evaluated for their anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves modulation of apoptotic pathways by up-regulating pro-apoptotic factors like BAX and down-regulating anti-apoptotic factors like Bcl-2 .

Antiviral Properties

The compound's structure suggests potential antiviral activity. Research into similar adamantane derivatives has indicated their effectiveness against viruses by inhibiting viral replication processes. This opens avenues for further studies into the antiviral applications of this compound .

Pesticidal Activity

Thiadiazole derivatives are known for their pesticidal properties. This compound may be explored for its potential use as a pesticide or herbicide due to its unique chemical structure that can interact with biological systems in pests.

Development of New Materials

The unique properties of thiadiazole compounds allow them to be used in the synthesis of new materials with desirable characteristics such as high thermal stability and resistance to degradation. The adamantane moiety enhances the rigidity and stability of polymeric materials.

Case Studies

  • Anticancer Activity Study : A study conducted on a series of adamantane-containing thiadiazoles showed that specific derivatives exhibited significant cytotoxicity against various cancer cell lines. The findings indicated that these compounds could serve as lead compounds in drug development targeting cancer therapies .
  • Antimicrobial Efficacy : A comparative study on the antimicrobial activity of thiadiazole derivatives revealed that those containing the adamantane structure had enhanced efficacy against resistant bacterial strains compared to conventional antibiotics .
  • Pesticide Development : Research focused on the synthesis and evaluation of thiadiazole-based pesticides demonstrated promising results in controlling agricultural pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The adamantyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide ():

  • Features a sulfamoylbenzamide group instead of triethoxybenzamide.
  • Higher molecular weight (534.7 vs. ~480 estimated for the target compound) and logP (4.71 vs. ~5–7 for adamantane-thiadiazole hybrids).
  • Enhanced hydrogen-bonding capacity (11 acceptors vs. ~8–10 in the target compound) due to sulfamoyl and methoxyethyl groups.

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide ():

  • Replaces triethoxybenzamide with a second adamantane carboxamide.
  • Higher logP (7.11) due to increased lipophilicity from dual adamantane groups.
  • Reduced polar surface area (46.67 Ų vs. ~95 Ų for the target compound), suggesting lower solubility.

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (, Compound 5h): Shares the thiadiazole core but substitutes adamantane with benzylthio and phenoxyacetamide groups. Lower melting point (133–135°C) compared to adamantane-containing analogs (e.g., 441–443°C in ), reflecting reduced rigidity.

Physicochemical Properties

Property Target Compound* (5h)
Molecular Weight ~480† 534.7 397.58 443.56
logP (Predicted) ~5.5–6.5 4.71 7.11 3.56‡
Hydrogen Bond Acceptors ~10 11 4 6
Melting Point (°C) N/A N/A N/A 133–135

*Estimated based on structural similarity; †Assumed from molecular formula (C₂₈H₃₅N₃O₄S); ‡Calculated from substituent contributions.

  • Lipophilicity : Adamantane derivatives (e.g., ) exhibit high logP values due to their rigid, hydrophobic cages. The target compound’s triethoxybenzamide group may moderate lipophilicity compared to purely adamantane-based analogs.
  • Solubility : Polar substituents (e.g., triethoxy groups) likely enhance aqueous solubility relative to compounds with alkyl/aryl thioethers ().

Research Findings and Data Gaps

  • Synthesis : Adamantane-thiadiazole compounds are typically synthesized via dehydrative cyclization of thiosemicarbazides () or coupling reactions (). The target compound’s triethoxybenzamide group likely requires regioselective amidation.
  • Crystallography : Analogous adamantane-thiadiazole structures () adopt planar thiadiazole rings with intermolecular hydrogen bonding (N–H⋯N), influencing crystal packing and stability .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound that exhibits significant biological activity due to its unique structural features. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular Weight383.51 g/mol
Molecular FormulaC21H25N3O2S
LogP5.8725
Polar Surface Area53.76 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The adamantane moiety contributes to its rigidity and lipophilicity, while the 1,3,4-thiadiazole ring enhances its biological interactions .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiosemicarbazide : Starting from adamantane-1-carbohydrazide treated with isothiocyanates.
  • Cyclization : The thiosemicarbazides undergo cyclization to form the thiadiazole derivatives.
  • Substitution Reactions : The final product is achieved through various substitution reactions involving triethoxybenzoyl chloride .

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit potent anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). The mechanism involves up-regulation of pro-apoptotic factors like BAX and down-regulation of anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various pathogens. Specifically, it has shown effectiveness against resistant strains of Candida species and other molds with minimal toxicity to human cells . The minimum inhibitory concentration (MIC) values indicate its potential as a broad-spectrum antifungal agent.

Enzyme Inhibition

Another notable activity is the inhibition of cholinesterase enzymes (AChE and BChE). Studies have highlighted the selectivity of certain derivatives against AChE over BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The rigid adamantane structure allows for effective binding to enzyme active sites.
  • Non-Covalent Interactions : The thiadiazole ring participates in hydrogen bonding and π-stacking interactions with target proteins .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • In Vitro Studies : A series of experiments demonstrated that the compound significantly inhibited cell proliferation in multiple cancer cell lines compared to standard chemotherapeutic agents like Doxorubicin.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and improved survival rates compared to control groups.

Q & A

Q. What are the optimized synthetic protocols for this compound, and how can side products be minimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Cyclization of adamantane-1-carbohydrazide with carbon disulfide under acidic conditions (e.g., H₂SO₄) to form the thiadiazole core. Temperature control (0–5°C) and slow reagent addition minimize side reactions .
  • Step 2: Coupling the thiadiazole intermediate with 3,4,5-triethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. Excess acyl chloride and inert atmospheres improve yields .
  • Purification: Column chromatography or recrystallization in ethanol ensures purity. Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., adamantane protons at δ 1.6–2.1 ppm, thiadiazole C-N signals at δ 150–160 ppm).
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 511.2).
  • X-ray Crystallography: Resolves steric effects from the adamantane group. SHELX software refines diffraction data, with R-factor optimization (<0.05) ensuring accuracy .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Density Functional Theory (DFT) using functionals like B3LYP/6-31G(d,p) models:

  • HOMO-LUMO gaps to assess redox activity (e.g., ΔE ~4.5 eV suggests moderate reactivity).
  • Electrostatic potential maps highlight nucleophilic/electrophilic regions (e.g., thiadiazole sulfur as a nucleophilic site).
  • Solvent effects (PCM model) adjust for polarity in biological systems .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., bacterial enzymes). Adamantane’s rigidity enhances steric complementarity, while triethoxy groups form hydrogen bonds .
  • SAR Studies: Modify substituents (e.g., replace triethoxy with methoxy) to isolate pharmacophores. Bioassays (MIC tests) compare antibacterial activity against S. aureus and E. coli.

Q. How can contradictions in biological activity data be resolved?

  • Assay Standardization: Use CLSI guidelines for MIC tests to ensure reproducibility.
  • Orthogonal Validation: Confirm antiviral activity via plaque reduction and RT-qPCR.
  • Meta-analysis: Compare data across studies using fixed-effects models to account for variability in cell lines or protocols.

Q. What are best practices for crystallographic refinement of rigid polycyclic structures?

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • SHELX Workflow:
  • SHELXT: Auto-trace the adamantane-thiadiazole framework.
  • SHELXL: Refine anisotropic displacement parameters and validate with Rint < 5%.
  • PLATON: Check for missed symmetry or twinning .

Key Methodological Considerations

  • Synthetic Reproducibility: Document reaction conditions (e.g., ramp rates, solvent grades) to mitigate batch-to-batch variability.
  • Computational Validation: Cross-check DFT results with experimental IR/Raman spectra for vibrational mode alignment.
  • Ethical Compliance: Adhere to institutional guidelines for biological testing (e.g., IRB approval for cytotoxicity assays).

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